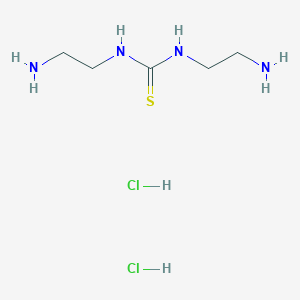
Dexamethasone 21-Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone 21-Iodide is a synthetic derivative of dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The addition of an iodine atom at the 21st position enhances its pharmacological profile, making it a valuable compound in various scientific and medical applications.
作用機序
Target of Action
Dexamethasone 21-Iodide, a derivative of Dexamethasone, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor is expressed in almost every cell in the body and regulates genes controlling development, metabolism, and immune response .
Mode of Action
Upon binding to the glucocorticoid receptor, this compound triggers a conformational change in the receptor, leading to its activation . The activated receptor-ligand complex then translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene transcription . This results in changes in protein synthesis, affecting cellular functions and physiological responses .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences the AMPK/SIRT1/PGC1α signaling pathway and the PD-L1 and IDO1 immune checkpoints .
Pharmacokinetics
Dexamethasone, the parent compound of this compound, has high oral bioavailability (80%) and a long half-life (36 to 54 hours) . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of this compound might be similar, but specific studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound action include suppression of inflammation and modulation of immune response . It can decrease the activity of two immune checkpoints, PD-L1 and IDO1, thereby suppressing T cell exhaustion . It also inhibits pro-inflammatory and immune exhaustion pathways, reducing circulating cytotoxic and Th1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of stressogenic factors in the environment can lead to hypercorticism, which can play a significant pathogenetic role in the altered thyroid function . Furthermore, the compound’s action can be influenced by the iodine status of the body, as the activity of CYP3A, an enzyme involved in the metabolism of Dexamethasone, could be induced when Dexamethasone is persistently administered, resulting in auto-induction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Iodide typically involves the iodination of dexamethasone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 21st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.
化学反応の分析
Types of Reactions
Dexamethasone 21-Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom, potentially converting it to other functional groups.
Substitution: The iodine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dexamethasone derivatives with altered pharmacological properties, while substitution reactions can yield compounds with different halogen atoms at the 21st position.
科学的研究の応用
Dexamethasone 21-Iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and gene expression due to its glucocorticoid activity.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as in cancer therapy.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
類似化合物との比較
Similar Compounds
Dexamethasone: The parent compound without the iodine atom.
Betamethasone: A similar glucocorticoid with a different substitution pattern.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Uniqueness
Dexamethasone 21-Iodide is unique due to the presence of the iodine atom at the 21st position, which enhances its pharmacological profile. This modification can lead to improved efficacy and reduced side effects compared to other glucocorticoids.
特性
CAS番号 |
2029-18-7 |
|---|---|
分子式 |
C22H28FIO4 |
分子量 |
502.4 g/mol |
IUPAC名 |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChIキー |
KKOUPNKAJNZCGM-CXSFZGCWSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |
同義語 |
9-Fluoro-11β,17-dihydroxy-21-iodo-16α-methylpregna-1,4-diene-3,20-dione; (11β,16α)-9-Fluoro-11,17-dihydroxy-21-iodo-16-methylpregna-1,4-diene-3,20-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester](/img/new.no-structure.jpg)

![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)



